molecular formula C17H14Cl3NO B6028814 2,2-dichloro-N-(3-chloro-2-methylphenyl)-1-phenylcyclopropanecarboxamide

2,2-dichloro-N-(3-chloro-2-methylphenyl)-1-phenylcyclopropanecarboxamide

Cat. No. B6028814
M. Wt: 354.7 g/mol
InChI Key: PLYWHKZMDNKJHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dichloro-N-(3-chloro-2-methylphenyl)-1-phenylcyclopropanecarboxamide is a chemical compound that belongs to the class of cyclopropane carboxamides. It has been extensively studied for its potential use in scientific research applications.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-(3-chloro-2-methylphenyl)-1-phenylcyclopropanecarboxamide is not fully understood. However, it is believed to act as a modulator of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. By modulating these channels, it is thought to reduce the excitability of neurons, which may contribute to its anti-tumor and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the release of pro-inflammatory cytokines, which may contribute to its analgesic effects. Additionally, it has been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2,2-dichloro-N-(3-chloro-2-methylphenyl)-1-phenylcyclopropanecarboxamide in lab experiments is its potent anti-tumor and analgesic effects. Additionally, it has been shown to have low toxicity in animal models, which makes it a promising candidate for further development. However, one limitation is that its mechanism of action is not fully understood, which may hinder its further development.

Future Directions

There are several future directions for the study of 2,2-dichloro-N-(3-chloro-2-methylphenyl)-1-phenylcyclopropanecarboxamide. One direction is to further investigate its mechanism of action, which may provide insights into its potential use in the treatment of cancer, pain, and neurological disorders. Another direction is to develop more potent analogs of this compound, which may have improved efficacy and reduced toxicity. Additionally, it may be useful to investigate the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 2,2-dichloro-N-(3-chloro-2-methylphenyl)-1-phenylcyclopropanecarboxamide involves the reaction of 3-chloro-2-methylbenzoyl chloride with 2,2-dichlorocyclopropanecarboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is obtained after purification by column chromatography.

Scientific Research Applications

2,2-dichloro-N-(3-chloro-2-methylphenyl)-1-phenylcyclopropanecarboxamide has been studied for its potential use in scientific research applications such as cancer treatment, pain management, and neurological disorders. It has been shown to have potent anti-tumor activity in vitro and in vivo, and it has also been shown to have analgesic properties in animal models of pain. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.

properties

IUPAC Name

2,2-dichloro-N-(3-chloro-2-methylphenyl)-1-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl3NO/c1-11-13(18)8-5-9-14(11)21-15(22)16(10-17(16,19)20)12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYWHKZMDNKJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2(CC2(Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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